2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

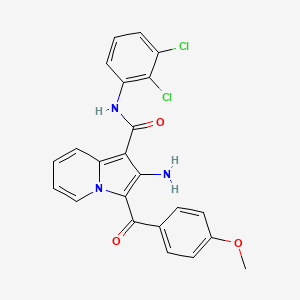

2-Amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine-derived carboxamide with a complex substitution pattern. The compound features a 2,3-dichlorophenyl group attached to the carboxamide nitrogen, a 4-methoxybenzoyl moiety at the 3-position of the indolizine core, and an amino group at the 2-position.

Properties

IUPAC Name |

2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-31-14-10-8-13(9-11-14)22(29)21-20(26)18(17-7-2-3-12-28(17)21)23(30)27-16-6-4-5-15(24)19(16)25/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIZWLKZJGPGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: CHClNO

- Molecular Weight: 377.26 g/mol

- Functional Groups: Amino group, dichlorophenyl moiety, methoxybenzoyl group

The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that indolizine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

Indolizine derivatives have been investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through:

- Inhibition of cell proliferation: Studies demonstrate that the compound reduces viability in MCF-7 and MDA-MB-231 breast cancer cells.

- Induction of apoptosis: Mechanistic studies reveal that the compound activates caspase pathways leading to programmed cell death.

Neuropharmacological Effects

Some indolizine derivatives exhibit neuropharmacological activity, including:

- Anti-histamine effects: Preliminary evaluations indicate that these compounds can modulate neurotransmitter activity, potentially offering therapeutic benefits in conditions like anxiety and depression.

- CNS activity: Certain derivatives have demonstrated weak central nervous system (CNS) effects, suggesting a role in neuroprotection or modulation of CNS disorders.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various indolizine derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The compound this compound was noted for its significant inhibitory effect on Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Mechanisms

In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathway activation. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential, confirming its potential as an anticancer agent.

Study 3: Neuropharmacological Assessment

Research assessing the neuropharmacological properties indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders. Behavioral assays showed promise in reducing anxiety-like behaviors in animal models.

Comparison with Similar Compounds

Key Observations:

- Chlorine vs. Other Halogens: The 2,3-dichlorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to mono-chlorinated (e.g., ) or fluorinated analogs (e.g., ).

- Benzoyl Substitutions : The 4-methoxybenzoyl group in the target compound may confer improved solubility relative to nitro-substituted analogs (e.g., ), which are more electron-deficient and prone to metabolic reduction.

- Phenyl Ring Modifications : Ethyl or methyl groups on the phenyl ring (e.g., ) introduce steric bulk that could hinder receptor binding compared to the smaller dichlorophenyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.